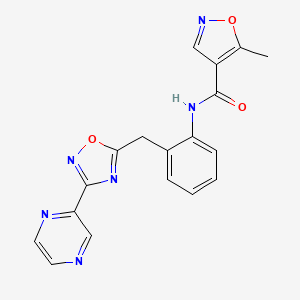
5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N6O3 and its molecular weight is 362.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole rings is significant, as these structures are often associated with various pharmacological properties.
The biological activity of this compound has been linked to its interaction with specific cellular targets:
- Caspase Activation : Similar compounds have been shown to act as activators of caspases, leading to apoptosis in cancer cells .
- Inhibition of Kinases : Compounds with similar structures have been reported to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer progression .
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and isoxazole exhibit antimicrobial properties. For instance, studies have demonstrated that related compounds show effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range significantly depending on the specific structure and substituents present .
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated through various in vitro and in vivo studies. It has been noted that similar derivatives can inhibit the growth of tumor cells by inducing apoptosis via caspase activation .
Study 1: Apoptosis Induction
A study focused on the apoptotic effects of oxadiazole derivatives showed that these compounds could effectively induce cell death in cancer cell lines. The mechanism involved the activation of caspases, which are critical for the apoptotic process .
Study 2: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial efficacy of several pyrazole derivatives, it was found that certain substitutions on the pyrazole ring enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
5-methyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3/c1-11-13(9-21-26-11)18(25)22-14-5-3-2-4-12(14)8-16-23-17(24-27-16)15-10-19-6-7-20-15/h2-7,9-10H,8H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZNTMCXJUZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














